Bienvenue dans la boutique en ligne BenchChem!

Cepafungin I

Proteasome Inhibition Target Engagement Selectivity Profile

Cepafungin I is a macrocyclic acylpeptide natural product belonging to the syrbactin class of proteasome inhibitors. It functions as a covalent, irreversible inhibitor of the eukaryotic 20S proteasome core particle, engaging both the chymotrypsin-like (β5) and trypsin-like (β2) catalytic subunits with low nanomolar potency.

Molecular Formula C28H46N4O6
Molecular Weight 534.7 g/mol
CAS No. 130743-08-7
Cat. No. B159391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCepafungin I
CAS130743-08-7
SynonymsCepafungin I
Molecular FormulaC28H46N4O6
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCCCC(C)C)O
InChIInChI=1S/C28H46N4O6/c1-19(2)12-10-8-6-5-7-9-11-13-25(36)32-26(21(4)33)28(38)31-23-18-22(34)16-17-29-24(35)15-14-20(3)30-27(23)37/h7,9,11,13-15,19-23,26,33-34H,5-6,8,10,12,16-18H2,1-4H3,(H,29,35)(H,30,37)(H,31,38)(H,32,36)/b9-7+,13-11+,15-14-/t20-,21+,22-,23-,26-/m0/s1
InChIKeySVHNVAFCZJDSIW-VBFMYEFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cepafungin I (CAS 130743-08-7): A Dual-Targeting Proteasome Inhibitor Natural Product for Oncology Research


Cepafungin I is a macrocyclic acylpeptide natural product belonging to the syrbactin class of proteasome inhibitors [1]. It functions as a covalent, irreversible inhibitor of the eukaryotic 20S proteasome core particle, engaging both the chymotrypsin-like (β5) and trypsin-like (β2) catalytic subunits with low nanomolar potency [2]. Isolated from Pseudomonas sp., it is the most potent member of its structural family [3].

Why Cepafungin I Cannot Be Simply Replaced by Glidobactin A or Bortezomib in Proteasome Research


Interchanging Cepafungin I with its closest natural analog, glidobactin A, or the clinical proteasome inhibitor bortezomib is not scientifically valid due to three critical differentiators. First, Cepafungin I exhibits 5-fold greater potency against the β5 subunit compared to glidobactin A (IC50 of 4 nM vs. 19 nM), a difference driven by a single methyl branch in the lipid tail [1]. Second, unlike bortezomib, which potently inhibits only β5 (IC50 ~2.4–7.9 nM) and is orders of magnitude weaker against β2 (IC50 ~590–4,200 nM), Cepafungin I achieves low nanomolar dual inhibition of both β5 (IC50 4 nM) and β2 (IC50 24 nM) [2]. Third, a synthetic lead analogue of Cepafungin I demonstrates 7-fold greater β5 inhibitory activity than the parent compound, with in vitro cytotoxicity comparable to bortezomib in multiple myeloma and mantle cell lymphoma cell lines, a defined structure-activity relationship (SAR) trajectory that is unavailable for glidobactin A [3].

Cepafungin I: Quantitative Evidence of Differentiation Against Closest Analogs


Dual β5 and β2 Proteasome Subunit Inhibition: Cepafungin I vs. Bortezomib

Cepafungin I is a potent dual inhibitor of both the β5 (chymotrypsin-like) and β2 (trypsin-like) proteasome subunits. In contrast, the clinically approved proteasome inhibitor bortezomib is highly selective for β5 and shows significantly weaker activity against β2. This fundamental difference in target engagement profile impacts downstream biological effects [1].

Proteasome Inhibition Target Engagement Selectivity Profile Oncology

Superior Proteasome Inhibitory Potency: Cepafungin I vs. Glidobactin A

Cepafungin I demonstrates a 5-fold lower IC50 for the chymotrypsin-like (β5) proteasome activity compared to its closest structural analog, glidobactin A. The two compounds differ only by a terminal methyl branch in the fatty acid tail, yet this subtle structural variation translates into a substantial potency advantage for Cepafungin I [1].

Proteasome Inhibition Chymotrypsin-like Activity Potency Comparison Natural Products

Crystal Structure-Guided Lead Optimization: Cepafungin I Synthetic Analogues Achieve Up to 7-Fold Potency Gain

A chemoenzymatic synthesis program enabled the generation of 13 Cepafungin I analogues guided by a proteasome-bound crystal structure. Five analogues were more potent than the parent natural product, with the lead analogue exhibiting a 7-fold increase in β5 subunit inhibitory activity. This lead analogue also demonstrated in vitro cytotoxicity comparable to bortezomib across several multiple myeloma and mantle cell lymphoma cell lines [1].

Structure-Activity Relationship Medicinal Chemistry Analog Development Proteasome Inhibition

Superior In-Cell Target Engagement: Cepafungin I vs. Bortezomib Proteasome Subunit Selectivity

Chemoproteomic profiling using an alkyne-tagged Cepafungin I probe revealed exceptional selectivity for proteasome subunits PSMB5 and PSMB2 in human multiple myeloma cells. In situ IC50 values were 7.5 nM for PSMB5 and 35 nM for PSMB2. In contrast, bortezomib's cellular activity is predominantly restricted to PSMB5, with negligible engagement of PSMB2 at therapeutically relevant concentrations [1]. The global protein expression changes elicited by Cepafungin I were found to share a similar downstream mode of action with bortezomib, confirming on-target proteasome biology [1].

Cellular Target Engagement Chemoproteomics In Situ Profiling Drug Selectivity

Biosynthetic Gene Cluster Activation Enables Scalable Access and Diversification of Cepafungin I Scaffolds

The biosynthetic gene cluster for glidobactin-like natural products (GLNPs), which produces both glidobactin A and Cepafungin I, has been identified and characterized (plu1881–1877) in Photorhabdus laumondii. Critically, this gene cluster is naturally silent under standard laboratory conditions, but its activation enables the production and identification of the largest subset of GLNPs to date, including Cepafungin I [1]. Furthermore, the chemoenzymatic total synthesis of Cepafungin I has been achieved in 9 steps, providing a scalable route that is independent of bacterial fermentation and enables systematic analog generation [2].

Biosynthesis Gene Cluster Engineering Scalable Production Natural Product Diversification

Optimal Use Cases for Cepafungin I in Research and Development Programs


Investigating Dual Proteasome Subunit Inhibition in Drug-Resistant Multiple Myeloma Models

Cepafungin I is the preferred tool compound for studying the biological consequences of simultaneous β5 and β2 proteasome subunit inhibition in multiple myeloma. Its dual-targeting profile, quantified in vitro (β5 IC50 4 nM; β2 IC50 24 nM) and in situ (PSMB5 IC50 7.5 nM; PSMB2 IC50 35 nM) [1], makes it ideal for exploring whether co-inhibition of β2 can overcome or delay acquired resistance to β5-selective agents like bortezomib. Use Cepafungin I head-to-head with bortezomib in resistant MM cell lines to evaluate differential protein degradation profiles and apoptotic signaling.

Medicinal Chemistry Starting Point for Next-Generation Proteasome Inhibitor Development

Cepafungin I provides a structurally defined, highly potent scaffold (β5 IC50 = 4 nM) for medicinal chemistry optimization. The existence of a proteasome-bound crystal structure, a scalable 9-step chemoenzymatic synthesis, and a preliminary SAR map—including a lead analogue with 7-fold greater β5 activity and cytotoxicity comparable to bortezomib in mantle cell lymphoma lines [2]—positions Cepafungin I as a superior starting point compared to glidobactin A, which lacks a systematic SAR program. Structure-guided analog design can begin immediately from the available crystal coordinates.

Chemical Probe for Proteasome Subunit-Specific Chemoproteomics

The validated alkyne-tagged Cepafungin I probe enables activity-based protein profiling (ABPP) studies to map proteasome subunit engagement across different cell types and disease states. As demonstrated in RPMI 8226 multiple myeloma cells, the probe can quantify in situ target engagement of both PSMB5 (IC50 7.5 nM) and PSMB2 (IC50 35 nM) [3]. This application is particularly valuable for screening panels of cancer cell lines to correlate proteasome subunit expression with drug sensitivity, informing patient stratification strategies.

Comparative Benchmarking of Proteasome Inhibitor Mechanisms Against Bortezomib Standard-of-Care

Research programs evaluating novel proteasome inhibitor mechanisms can use Cepafungin I as a natural-product-derived comparator alongside bortezomib. The compound shares a similar downstream mode of action with bortezomib—as evidenced by comparable global protein expression changes in human MM cells [3]—but achieves this through a dual β5/β2 engagement mechanism rather than β5-selective inhibition. This makes Cepafungin I the preferred reference compound for mechanistic studies aimed at differentiating inhibitors by subunit selectivity rather than by proteasome inhibition per se.

Quote Request

Request a Quote for Cepafungin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.